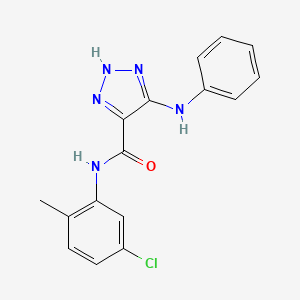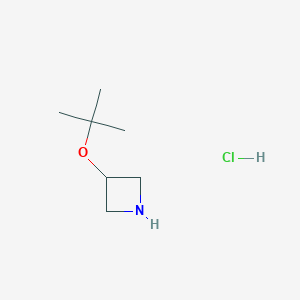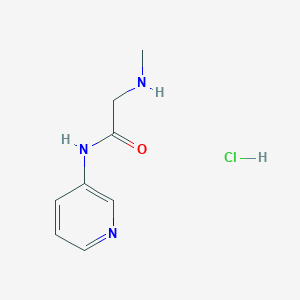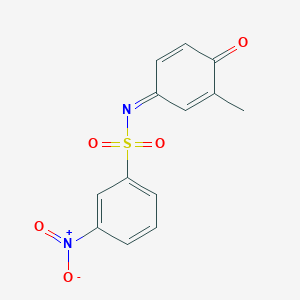
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and reduce bacterial growth. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce inflammation and pain in animal models.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against cancer cells, fungi, and bacteria. However, one limitation is that the mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide research. One area of interest is the development of more efficient synthesis methods for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide. Another area of interest is the optimization of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide's therapeutic potential through the identification of its molecular targets and the development of more potent analogs. Additionally, there is potential for the use of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents to enhance its efficacy.
合成方法
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methyl aniline with sodium azide, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final step involves the reaction of the intermediate with phenyl isocyanate to yield N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research applications of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide include its use as an anticancer agent, antifungal agent, and antimicrobial agent. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential as an anti-inflammatory and analgesic agent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminobenzotriazole to form N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid. Finally, this acid is converted to the desired compound through reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond.", "Starting Materials": [ "5-chloro-2-methylbenzoic acid", "thionyl chloride", "5-aminobenzotriazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "5-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride.", "5-chloro-2-methylbenzoyl chloride is reacted with 5-aminobenzotriazole to form N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid.", "N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond and produce the desired compound." ] } | |
CAS 编号 |
1206987-73-6 |
产品名称 |
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide |
分子式 |
C16H14ClN5O |
分子量 |
327.77 |
IUPAC 名称 |
5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChI 键 |
YAZSMXPTRHMPSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one](/img/structure/B2906711.png)
![3,5-dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906714.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2906716.png)

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)


![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)



![N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2906730.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2906732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2906733.png)